



Application Notes and Protocols: 2-(Allyloxy)-3bromobenzaldehyde

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Compound of Interest

Compound Name: 2-(Allyloxy)-3-bromobenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-(Allyloxy)-3-bromobenzaldehyde**, a versatile synthetic intermediate. This document details its synthesis, key chemical properties, and significant applications in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science.

Chemical Properties and Data

2-(Allyloxy)-3-bromobenzaldehyde is a substituted aromatic aldehyde containing an allyloxy group and a bromine atom ortho and meta to the aldehyde functionality, respectively. This unique substitution pattern makes it a valuable precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of 2-(Allyloxy)-3-bromobenzaldehyde and its Precursor



Property	3-Bromo-2- hydroxybenzaldehyde	2-(Allyloxy)-3- bromobenzaldehyde (Predicted)	
Molecular Formula	C7H5BrO2	C10H9BrO2	
Molecular Weight	201.02 g/mol	241.08 g/mol	
Appearance	Light yellow crystalline solid	Colorless to pale yellow oil/solid	
Melting Point	53-57 °C	Not available	
Boiling Point	215.6 °C at 760 mmHg	Not available	
Solubility	Soluble in methanol, dichloromethane	Soluble in common organic solvents (e.g., DMF, CH ₂ Cl ₂ , EtOAc)	

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of **2- (Allyloxy)-3-bromobenzaldehyde** and its subsequent use as a synthetic intermediate.

Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde

The synthesis of **2-(Allyloxy)-3-bromobenzaldehyde** is a two-step process starting from 3-hydroxybenzaldehyde. The first step involves the bromination of the aromatic ring, followed by the allylation of the hydroxyl group.

Step 1: Synthesis of 3-Bromo-2-hydroxybenzaldehyde (Precursor)

This protocol is adapted from a known procedure for the synthesis of 3-bromo-2-hydroxybenzaldehyde.

Table 2: Reagents and Materials for the Synthesis of 3-Bromo-2-hydroxybenzaldehyde



Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles (mmol)
3- Hydroxybenzaldehyde	122.12	5.0 g	40.9
Iron powder	55.84	172 mg	3.1
Sodium acetate	82.03	6.72 g	81.9
Bromine	159.81	2.2 mL (6.9 g)	43.2
Acetic acid	60.05	50 mL	-
Dichloromethane	84.93	As needed	-
Deionized water	18.02	As needed	-
Anhydrous Na ₂ SO ₄	142.04	As needed	-

Protocol:

- Suspend 3-hydroxybenzaldehyde (5.0 g, 40.9 mmol), iron powder (172 mg, 3.1 mmol), and sodium acetate (6.72 g, 81.9 mmol) in acetic acid (40 mL) in a round-bottom flask.
- Warm the suspension with stirring until a clear solution is formed, then cool to room temperature.
- Slowly add a solution of bromine (2.2 mL, 43.2 mmol) in glacial acetic acid (10 mL) dropwise to the mixture over 15 minutes.
- After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
- Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.



 The crude product can be purified by recrystallization from dichloromethane to yield 3bromo-2-hydroxybenzaldehyde. A typical reported yield for this reaction is approximately 28%.

Step 2: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde

This protocol is based on a general method for the O-allylation of substituted phenols.

Table 3: Reagents and Materials for the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles (mmol)
3-Bromo-2- hydroxybenzaldehyde	201.02	4.0 g	19.9
Allyl bromide	120.98	2.6 mL (3.6 g)	29.8
Potassium carbonate (K ₂ CO ₃)	138.21	3.3 g	23.9
Dimethylformamide (DMF)	73.09	40 mL	-
Ethyl acetate (EtOAc)	88.11	As needed	-
Saturated aq. NH ₄ Cl	-	As needed	-
Anhydrous Na₂SO₄	142.04	As needed	-

Protocol:

- In a round-bottom flask, dissolve 3-bromo-2-hydroxybenzaldehyde (4.0 g, 19.9 mmol) in dimethylformamide (40 mL).
- Add potassium carbonate (3.3 g, 23.9 mmol) to the solution.
- Add allyl bromide (2.6 mL, 29.8 mmol) dropwise to the stirring mixture.
- Stir the reaction mixture at room temperature for 1.5-2 hours.



- Quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic phases, dry with anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/hexane) to obtain **2-(allyloxy)-3-bromobenzaldehyde**. Expected yields for similar reactions are typically high, often exceeding 90%.[1]

Application in Heterocycle Synthesis: Synthesis of 3-Substituted Chroman-4-ones

A primary application of 2-(allyloxy)benzaldehydes is in the synthesis of chroman-4-one derivatives through radical cascade cyclization.[2][3] This reaction is valuable for generating molecular complexity from a relatively simple starting material.

Table 4: Reagents and Materials for the Synthesis of a 3-Substituted Chroman-4-one Derivative

Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles (mmol)
2-(Allyloxy)-3- bromobenzaldehyde	241.08	1.0 g	4.15
Radical Precursor (e.g., Oxamic Acid)	Varies	~3 equivalents	~12.45
Oxidant (e.g., (NH ₄) ₂ S ₂ O ₈)	228.20	~3 equivalents	~12.45
Dimethyl sulfoxide (DMSO)	78.13	20 mL	-
Deionized water	18.02	As needed	-
Ethyl acetate (EtOAc)	88.11	As needed	-

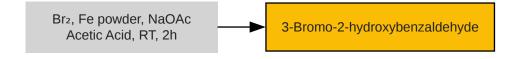


Protocol:

- In an oven-dried round-bottom flask, dissolve 2-(allyloxy)-3-bromobenzaldehyde (1.0 g, 4.15 mmol) and the chosen radical precursor (e.g., an oxamic acid, ~12.45 mmol) in DMSO (20 mL).
- Add the oxidant (e.g., (NH₄)₂S₂O₈, ~12.45 mmol) to the mixture.
- Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, add water to the reaction mixture and extract with ethyl acetate (3 x 30 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 8bromo-3-substituted chroman-4-one. Yields for such cyclizations are generally moderate to good.[1]

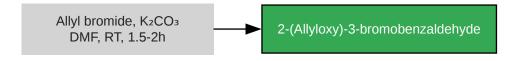
Visualized Workflows and Pathways

The following diagrams illustrate the synthetic pathways described in the protocols.



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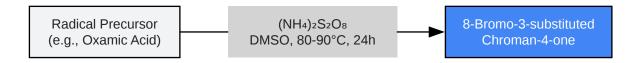
Caption: Synthetic route to 3-Bromo-2-hydroxybenzaldehyde.



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Caption: Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde.



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Caption: Radical cascade cyclization to a chroman-4-one.

Concluding Remarks

2-(Allyloxy)-3-bromobenzaldehyde serves as a valuable and versatile intermediate in organic synthesis. Its preparation from readily available starting materials is straightforward. The presence of the aldehyde, allyloxy, and bromo functionalities allows for a diverse range of subsequent chemical transformations, most notably in the synthesis of heterocyclic systems such as chroman-4-ones. These scaffolds are of significant interest in drug discovery and development due to their prevalence in biologically active natural products and pharmaceuticals. The protocols and data presented herein provide a solid foundation for researchers to utilize **2-(allyloxy)-3-bromobenzaldehyde** in their synthetic endeavors.

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